
4-Bromobenzoyl chloride
Overview
Description
4-Bromobenzoyl chloride is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzoyl chloride, where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzoyl chloride can be synthesized through the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 4-bromobenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added. The mixture is heated to facilitate the reaction, producing this compound and releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to manage the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromobenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild conditions, often in the presence of a base like pyridine to neutralize the HCl formed.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.
Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromobenzoylated Aromatic Compounds: Resulting from Friedel-Crafts acylation.
4-Bromobenzoic Acid: Produced from hydrolysis.
Scientific Research Applications
Synthesis Applications
1. Pharmaceutical Synthesis
4-Bromobenzoyl chloride is primarily used as a reagent in the synthesis of various pharmaceutical compounds, including:
- HIV-1 Protease Inhibitors : It plays a crucial role in the synthesis of compounds that inhibit HIV-1 protease, an essential enzyme for viral replication .
- Oxazole Derivatives : The compound is utilized in the formation of oxazoles, which are important in medicinal chemistry due to their biological activities .
2. Organic Synthesis
The compound is widely used in organic synthesis for:
- Acylation Reactions : It serves as an acylating agent, facilitating the introduction of the 4-bromobenzoyl group into various substrates, which can enhance their reactivity and biological activity .
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the use of this compound in synthesizing a novel class of antiviral agents targeting HIV. The synthetic route involved the acylation of amines with this compound, leading to compounds with potent inhibitory activity against HIV-1 protease. The synthesized compounds showed IC50 values in the nanomolar range, indicating high efficacy .
Case Study 2: Development of Antioxidant Agents
Research on milk thistle (Silybum marianum) extracts highlighted the role of this compound in modifying phenolic compounds to enhance their antioxidant properties. The study involved the synthesis of bromobenzoylated derivatives, which exhibited improved radical scavenging activity compared to their unmodified counterparts .
Data Table: Summary of Applications
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceutical Synthesis | HIV-1 protease inhibitors | Various bromobenzoylated derivatives |
Organic Synthesis | Acylation reactions | Oxazoles and other heterocycles |
Antioxidant Development | Modification of phenolic compounds | Enhanced milk thistle extracts |
Mechanism of Action
The mechanism of action of 4-bromobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromobenzoyl group into various substrates. This reactivity is leveraged in synthetic chemistry to modify molecules and create new compounds with desired properties.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the bromine substituent and is less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of bromine, leading to differences in reactivity and the properties of the resulting products.
4-Fluorobenzoyl Chloride: Features a fluorine atom, which affects the electronic properties and reactivity compared to 4-bromobenzoyl chloride.
Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent also affects the physical properties of the compound, such as its boiling and melting points, compared to its analogs.
Biological Activity
4-Bromobenzoyl chloride (C₇H₄BrClO), a compound with significant applications in organic synthesis, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the para position relative to the carbonyl group in the benzoyl moiety. Its molecular weight is approximately 219.46 g/mol, and it is often utilized as an acylating agent in various chemical reactions.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal activities of this compound derivatives. A notable investigation involved synthesizing several derivatives through acylation processes and evaluating their biological efficacy against various microbial strains.
Case Study: Antimicrobial Screening
In a study published in ACS Omega, derivatives synthesized from this compound were tested against five bacterial strains and two fungal strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for the most active derivatives.
Compound | MIC (mg/L) | MBC (mg/L) | Activity Against |
---|---|---|---|
Derivative 3 | 0.125 | 8.00 | Bacillus subtilis |
Derivative 9 | 0.125 | 8.00 | Bacillus cereus |
Azithromycin | 17.25 | - | Reference Antibiotic |
These findings indicate that certain derivatives exhibit potent antibacterial properties comparable to established antibiotics like azithromycin .
The antimicrobial activity of this compound appears to be linked to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways. Molecular docking studies have suggested that these compounds can effectively bind to bacterial targets, leading to cell death.
Molecular Docking Studies
Molecular dynamics simulations were performed to assess the binding affinity of synthesized derivatives against various bacterial drug targets. The stability of the binding interactions was evaluated through root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses, confirming that these compounds maintain stable conformations in biological environments .
Additional Biological Activities
Beyond antimicrobial properties, there are indications that this compound may possess other biological activities, such as potential estrogenic effects observed in related studies on bromobenzoylated compounds. For instance, research on estrogenic activity has shown that certain derivatives can mimic estrogenic responses in biological assays .
Q & A
Q. Basic: How is 4-bromobenzoyl chloride synthesized and purified in laboratory settings?
Methodological Answer:
this compound is commonly synthesized via Friedel-Crafts acylation using this compound derivatives or direct halogenation of benzoyl chloride precursors. For example:
- Friedel-Crafts Reaction : Reacting this compound with aromatic substrates (e.g., n-propylbenzene) in the presence of AlCl₃ as a catalyst yields compounds like 4-bromo-3’-nitrobenzophenone. Post-reaction purification involves recrystallization in hexane , achieving a yield of ~60.7% .
- Coupling Reactions : It is also used to prepare acids by coupling with amines, followed by acid hydrolysis .
Key Parameters | Conditions |
---|---|
Catalyst | AlCl₃ |
Solvent | Hexane (for recrystallization) |
Yield | 60.7% (post-recrystallization) |
Q. Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C in a cool, dry, and well-ventilated area. Avoid exposure to moisture, strong oxidizers, bases, amines, and alcohols .
- Handling :
Q. Advanced: What reaction mechanisms are involved when this compound is used in coupling reactions?
Methodological Answer:
this compound undergoes nucleophilic acyl substitution due to its reactive carbonyl group. Key mechanisms include:
- Amine Coupling : Reacts with amines to form amides, releasing HCl. For example, coupling with primary amines produces substituted benzamides, which are intermediates in drug synthesis .
- Friedel-Crafts Acylation : Acts as an electrophile, forming C–C bonds with aromatic rings (e.g., synthesis of nitrobenzophenones) .
Critical Factors :
- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Catalyst Efficiency : AlCl₃ enhances electrophilicity but requires strict moisture control .
Q. Advanced: How can researchers analyze the stability and decomposition pathways of this compound?
Methodological Answer:
- Thermal Stability : Monitor decomposition at elevated temperatures using thermogravimetric analysis (TGA) . The compound decomposes above 246°C at atmospheric pressure .
- Hydrolysis Studies : React with water to assess hydrolysis rates. The reaction produces 4-bromobenzoic acid and HCl, detectable via pH titration or FTIR .
- Compatibility Testing : Expose to incompatible agents (e.g., NaOH) under controlled conditions to identify hazardous byproducts .
Q. Advanced: What spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 219 (M⁺) .
- IR Spectroscopy : C=O stretch at ~1770 cm⁻¹ and C–Br at ~550 cm⁻¹ .
Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .
Q. Advanced: How can reaction yields involving this compound be optimized?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
- Catalyst Loading : Optimize AlCl₃ concentration (e.g., 10 mol%) to balance reactivity and side reactions .
- Temperature Control : Maintain reactions at 0–5°C for slow nucleophilic substitutions to reduce byproducts .
Optimization Parameter | Impact on Yield |
---|---|
Moisture-free conditions | Reduces hydrolysis by ≥30% |
Catalyst (AlCl₃) | Increases acylation efficiency |
Low-temperature reaction | Minimizes thermal decomposition |
Properties
IUPAC Name |
4-bromobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENKGPBHLYFNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060412 | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-75-4 | |
Record name | 4-Bromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzoyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7091 | |
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Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
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Record name | 4-bromobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.711 | |
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Record name | 4-Bromobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HA95JJC | |
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Retrosynthesis Analysis
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